molecular formula C11H13FOS B13250001 3-(2-Fluorophenyl)-2-methylthiolan-3-ol

3-(2-Fluorophenyl)-2-methylthiolan-3-ol

Cat. No.: B13250001
M. Wt: 212.29 g/mol
InChI Key: QXOYBLLKITVZGM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-methylthiolan-3-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol typically involves the reaction of 2-fluorobenzaldehyde with a thiol compound under specific conditions. One common method includes the use of a high-pressure autoclave where the reactants are combined with acetonitrile and glacial acetic acid, followed by the addition of platinum and carbon as catalysts. The reaction is carried out under hydrogen pressure at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as filtration and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2-methylthiolan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Fluorophenyl)-2-methylthiolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiolan ring may contribute to its overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl derivatives: Compounds like 2-fluorophenylpropionic acid share structural similarities and may exhibit comparable chemical properties.

    Thiolan derivatives: Other thiolan-based compounds with different substituents can provide insights into the unique properties of 3-(2-Fluorophenyl)-2-methylthiolan-3-ol.

Uniqueness

This compound is unique due to the combination of the fluorophenyl group and the thiolan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C11H13FOS/c1-8-11(13,6-7-14-8)9-4-2-3-5-10(9)12/h2-5,8,13H,6-7H2,1H3

InChI Key

QXOYBLLKITVZGM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC=CC=C2F)O

Origin of Product

United States

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